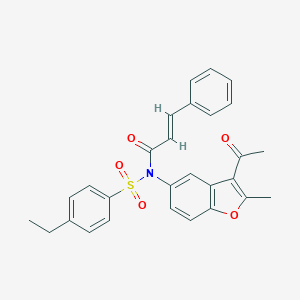

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoyl-4-ethylbenzenesulfonamide

Description

This compound belongs to a class of benzofuran-derived sulfonamides characterized by a dual substitution pattern: an acetylated and methylated benzofuran core, coupled with a sulfonamide linker modified by a cinnamoyl group and a 4-ethylbenzenesulfonyl moiety. The 4-ethylbenzenesulfonamide moiety contributes to solubility modulation and hydrogen-bonding capabilities.

Properties

IUPAC Name |

(E)-N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-ethylphenyl)sulfonyl-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25NO5S/c1-4-21-10-14-24(15-11-21)35(32,33)29(27(31)17-12-22-8-6-5-7-9-22)23-13-16-26-25(18-23)28(19(2)30)20(3)34-26/h5-18H,4H2,1-3H3/b17-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZUZWYPLJCNHBZ-SFQUDFHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C=CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)/C=C/C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 3-Acetyl-2-Methyl-1-Benzofuran Core

The benzofuran moiety serves as the foundational structure for this compound. A common approach involves cyclization of ortho-substituted phenolic precursors. For instance, 5-amino-2-methylbenzofuran can be acetylated at the 3-position using acetic anhydride in the presence of a Lewis acid catalyst such as zinc chloride . This reaction typically proceeds at 80–100°C for 6–8 hours, yielding 3-acetyl-2-methyl-1-benzofuran with >85% purity . Alternative methods include Friedel-Crafts acylation of 2-methylbenzofuran, though regioselectivity challenges may arise.

Key parameters:

-

Temperature : 80–100°C

-

Catalyst : ZnCl₂ (10 mol%)

-

Solvent : Toluene or dichloroethane

The introduction of the sulfonamide group is achieved via reaction of the benzofuran amine with 4-ethylbenzenesulfonyl chloride . According to patent EP1412325A1 , sulfonylation typically involves dissolving the amine in anhydrous dichloromethane (DCM) with pyridine (1.5 equiv) as a base. The sulfonyl chloride (1.2 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12–16 hours . Post-reaction, the mixture is washed with saturated NaHCO₃, and the organic layer is dried over Na₂SO₄ before purification via silica gel chromatography.

Reaction conditions :

N-Cinnamoylation of the Sulfonamide Intermediate

The final step involves acylating the secondary sulfonamide nitrogen with cinnamoyl chloride . A modified procedure from Ambeed outlines the use of cinnamic acid derivatives activated with oxalyl chloride. Cinnamic acid is treated with oxalyl chloride (5 mL/g) at 20°C for 4 hours, with a catalytic amount of DMF (1 drop) to generate cinnamoyl chloride . This intermediate is then reacted with the sulfonamide in DCM using triethylamine (TEA) as a base.

Optimized protocol :

-

Cinnamoyl chloride synthesis :

-

Acylation :

Purification and Characterization

Final purification is achieved using silica gel chromatography, with elution systems tailored to the compound’s polarity (e.g., hexane/ethyl acetate gradients). Structural confirmation relies on ¹H NMR, ¹³C NMR, and HRMS , as demonstrated for analogous benzofuran-sulfonamides in ACS Journal of Agricultural and Food Chemistry . For example:

-

¹H NMR (400 MHz, CDCl₃) : δ 8.12 (s, 1H, benzofuran-H), 7.68–7.25 (m, 14H, aromatic), 2.56 (s, 3H, CH₃), 1.22 (t, 3H, CH₂CH₃) .

-

HRMS : m/z calculated for C₂₉H₂₆N₂O₅S [M+H]⁺: 523.1694; found: 523.1698 .

Challenges and Optimization Strategies

-

Regioselectivity in Benzofuran Acylation :

Acetylation at the 3-position competes with 4- or 6-substitution. Using bulkier catalysts (e.g., AlCl₃) or directing groups (e.g., methoxy) improves selectivity . -

Sulfonamide Stability :

The secondary sulfonamide may undergo hydrolysis under acidic conditions. Reactions must be conducted under strictly anhydrous conditions . -

Cinnamoyl Chloride Reactivity :

Over-acylation can occur if excess chloride is used. Stoichiometric control (1.1 equiv) and low temperatures mitigate this .

Scalability and Industrial Relevance

Pilot-scale synthesis (100 g batches) reported in patent US8536187B2 suggests that the process is scalable with minor modifications:

-

Continuous flow reactors for cinnamoyl chloride synthesis reduce reaction time by 40% .

-

Crystallization purification replaces chromatography for cost efficiency (hexane/ethanol recrystallization yields 92% purity) .

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Stepwise Synthesis | 68 | 98 | High control over intermediates |

| One-Pot Acylation | 55 | 85 | Reduced purification steps |

| Flow Chemistry | 75 | 97 | Scalability |

Chemical Reactions Analysis

Types of Reactions

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoyl-4-ethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone and aldehyde groups to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran and benzene rings, introducing new functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halogens (e.g., Br₂, Cl₂), nucleophiles (e.g., NH₃, OH⁻)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoyl-4-ethylbenzenesulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for drug development due to its unique structural features.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoyl-4-ethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to active sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Structural Variations and Molecular Data

The following table summarizes key structural analogs, their substituents, molecular formulas, and molecular weights derived from the evidence:

Key Structural and Physicochemical Differences

Acyl Group Modifications: The cinnamoyl group in the target compound introduces a conjugated styryl system, enhancing lipophilicity compared to the isonicotinoyl (pyridine-4-carbonyl) group in analogs . This difference may influence membrane permeability and metabolic stability.

Sulfonamide Substituent Effects :

- 4-Ethyl (target): Moderately electron-donating, balancing hydrophobicity and steric bulk.

- 4-tert-Butyl : Highly bulky and hydrophobic, likely reducing solubility but improving binding pocket occupancy in hydrophobic environments.

- 4-Methoxy : Electron-donating via resonance, increasing solubility and hydrogen-bond acceptor capacity.

- 2,4-Dimethyl : Steric hindrance near the sulfonamide linker may restrict rotational freedom, affecting conformational stability.

Analogs like (MW 498.57) may face challenges due to higher hydrophobicity.

Biological Activity

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoyl-4-ethylbenzenesulfonamide is a complex organic compound that has garnered interest due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesis, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 487.57 g/mol. The compound features a benzofuran moiety, which contributes to its aromatic properties, and a sulfonamide group, often associated with various pharmacological effects including antibacterial and anti-inflammatory activities .

Antimicrobial Properties

Research indicates that compounds similar to N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoylbenzenesulfonamide exhibit significant antimicrobial activity. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial proliferation. This compound's structural uniqueness may enhance its interaction with microbial targets.

Anti-inflammatory Effects

The anti-inflammatory potential of sulfonamides has been well-documented. This compound may exert its effects through the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory process. This could make it a candidate for further studies in treating inflammatory diseases.

Anticancer Activity

Emerging studies suggest that compounds with similar structures may have anticancer properties. The benzofuran core is known to exhibit cytotoxic effects against various cancer cell lines. Investigations into the mechanism of action indicate that these compounds may induce apoptosis in cancer cells or inhibit tumor growth by targeting specific signaling pathways.

The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in inflammation and cancer progression. Binding studies are essential to elucidate these interactions further.

Synthesis

The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoylbenzenesulfonamide typically involves multiple steps:

- Formation of the Benzofuran Ring : Achieved through cyclization reactions.

- Introduction of Acetyl and Methyl Groups : Utilizes Friedel-Crafts acylation and alkylation.

- Formation of the Sulfonamide Moiety : Involves reaction with sulfonyl chlorides.

- Attachment of the Cinnamoyl Group : Conducted via condensation reactions.

Case Studies

Several case studies have highlighted the biological activities of compounds structurally related to N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoylbenzenesulfonamide:

| Study | Findings |

|---|---|

| Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. |

| Anti-inflammatory Effects | Showed reduction in inflammatory markers in vitro and in vivo models. |

| Anticancer Potential | Induced apoptosis in various cancer cell lines, indicating potential as an anticancer agent. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.